![molecular formula C32H20N2O2 B14160874 2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] CAS No. 20739-77-9](/img/structure/B14160874.png)
2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a benzene ring substituted with two 1,3-oxazole rings, each of which is further substituted with a naphthalene group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .
Méthodes De Préparation
The synthesis of 2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,3-oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution with naphthalene groups: The naphthalene groups are introduced through substitution reactions, often using naphthyl halides and suitable catalysts.
Coupling with benzene: The final step involves coupling the substituted 1,3-oxazole rings with a benzene derivative to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different structural analogs.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions
Applications De Recherche Scientifique
2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mécanisme D'action
The mechanism of action of 2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] can be compared with other similar compounds, such as:
1,3,4-thiadiazoles: These compounds also contain heterocyclic rings and have been studied for their antiproliferative and anticancer properties.
Indole derivatives: Indole-based compounds share some structural similarities and have diverse biological activities.
Schiff bases: These compounds have heterocyclic structures and are known for their antibacterial activities.
The uniqueness of 2,2’-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole] lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that are not found in other similar compounds .
Propriétés
Numéro CAS |
20739-77-9 |
|---|---|
Formule moléculaire |
C32H20N2O2 |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
5-naphthalen-1-yl-2-[4-(5-naphthalen-1-yl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C32H20N2O2/c1-3-11-25-21(7-1)9-5-13-27(25)29-19-33-31(35-29)23-15-17-24(18-16-23)32-34-20-30(36-32)28-14-6-10-22-8-2-4-12-26(22)28/h1-20H |
Clé InChI |
YPPPYJOLMPUDCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=CN=C(O3)C4=CC=C(C=C4)C5=NC=C(O5)C6=CC=CC7=CC=CC=C76 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


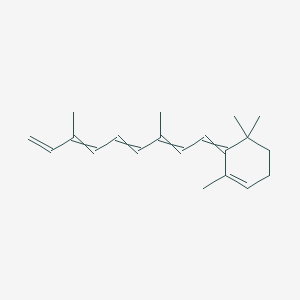
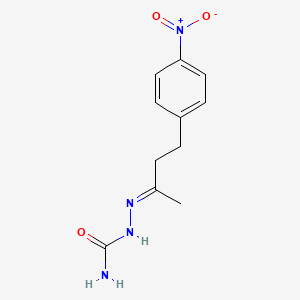

![N-{1-[(5-Formyl-7-hydroxy-1-{[1-hydroxy-2-(methylamino)propylidene]amino}-4,4-dimethyl-3,6-dioxodec-9-en-5-yl)(methyl)amino]-3-methyl-1-oxopent-4-en-2-yl}-3-methylpyrrolidine-2-carboximidic acid](/img/structure/B14160802.png)
![Phenol, p-[(2-pyridylmethylene)amino]-](/img/structure/B14160808.png)
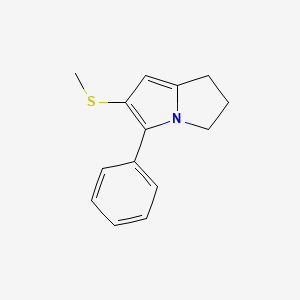
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B14160821.png)
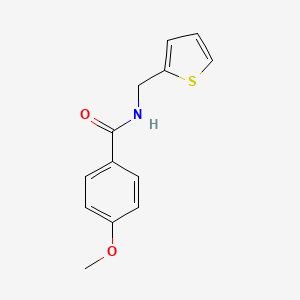
![7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B14160836.png)
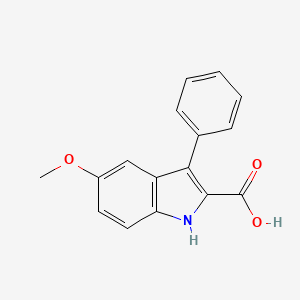
![Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14160854.png)
![N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14160857.png)


